3-(4-Bromo-1H-pyrazol-3-yl)pyridine
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Overview
Description
3-(4-Bromo-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that contains both a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
The synthesis of 3-(4-Bromo-1H-pyrazol-3-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3-nitropyridine with hydrazine hydrate, followed by cyclization to form the pyrazole ring . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(4-Bromo-1H-pyrazol-3-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions, such as using palladium-catalyzed coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts, hydrazine hydrate, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-Bromo-1H-pyrazol-3-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Chemical Synthesis: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
3-(4-Bromo-1H-pyrazol-3-yl)pyridine is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. Similar compounds include:
3-(4-Chloro-1H-pyrazol-3-yl)pyridine: Similar structure but with a chlorine atom instead of bromine.
3-(4-Methyl-1H-pyrazol-3-yl)pyridine: Contains a methyl group instead of a halogen.
3-(4-Fluoro-1H-pyrazol-3-yl)pyridine: Contains a fluorine atom instead of bromine.
These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the nature of the substituent .
Properties
IUPAC Name |
3-(4-bromo-1H-pyrazol-5-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-5-11-12-8(7)6-2-1-3-10-4-6/h1-5H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQAWYNVLARCIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=NN2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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